molecular formula C16H12N2O2 B6045944 2-[2-(4-hydroxyphenyl)vinyl]-4(3H)-quinazolinone CAS No. 5806-49-5

2-[2-(4-hydroxyphenyl)vinyl]-4(3H)-quinazolinone

Cat. No. B6045944
CAS RN: 5806-49-5
M. Wt: 264.28 g/mol
InChI Key: NHQMSOAXRVDCCQ-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(4-hydroxyphenyl)vinyl]-4(3H)-quinazolinone, commonly known as HQQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HQQ belongs to the quinazolinone family of compounds, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of HQQ is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. HQQ has been shown to inhibit the activity of protein kinases, which are involved in cell signaling and proliferation. Additionally, HQQ has been shown to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair.
Biochemical and Physiological Effects:
HQQ has been shown to have a variety of biochemical and physiological effects. In cancer cells, HQQ has been shown to induce cell cycle arrest and apoptosis, leading to cell death. In viral and bacterial infections, HQQ has been shown to inhibit viral replication and bacterial growth. In plants, HQQ has been shown to induce systemic acquired resistance, leading to increased resistance to pathogens.

Advantages and Limitations for Lab Experiments

One of the main advantages of HQQ for lab experiments is its versatility. HQQ has been shown to exhibit a wide range of biological activities, making it useful for studying various systems. Additionally, HQQ is relatively easy to synthesize and purify, making it readily available for research. However, one of the limitations of HQQ is its potential toxicity. HQQ has been shown to exhibit cytotoxicity in some cell lines, which may limit its use in certain experiments.

Future Directions

There are several future directions for HQQ research. One area of interest is the development of HQQ derivatives with improved biological activity and reduced toxicity. Additionally, HQQ has been investigated for its potential as a fluorescent probe for imaging applications, and further research in this area could lead to the development of new imaging technologies. Finally, HQQ has been studied for its potential applications in materials science, and further research in this area could lead to the development of new materials with unique properties.
In conclusion, HQQ is a versatile chemical compound with potential applications in various fields. Its synthesis method has been optimized for high yield and purity, and it has been extensively studied for its biological activities. While its mechanism of action is not fully understood, it has been shown to have a variety of biochemical and physiological effects. HQQ has advantages and limitations for lab experiments, and there are several future directions for research in this area.

Synthesis Methods

The synthesis of HQQ involves the reaction of 4-hydroxybenzaldehyde and anthranilic acid in the presence of a catalyst. The resulting product is then subjected to cyclization to obtain HQQ. This method has been optimized for high yield and purity and has been used in numerous studies.

Scientific Research Applications

HQQ has been studied extensively for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, HQQ has been shown to exhibit anticancer, antiviral, and antibacterial activities. In agriculture, HQQ has been investigated for its ability to control plant diseases and pests. In materials science, HQQ has been used as a fluorescent probe for sensing and imaging applications.

properties

IUPAC Name

2-[(E)-2-(4-hydroxyphenyl)ethenyl]-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2/c19-12-8-5-11(6-9-12)7-10-15-17-14-4-2-1-3-13(14)16(20)18-15/h1-10,19H,(H,17,18,20)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHQMSOAXRVDCCQ-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)C=CC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)/C=C/C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60417130
Record name BAS 01076303
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60417130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(E)-2-(4-hydroxyphenyl)ethenyl]quinazolin-4(3H)-one

CAS RN

5806-49-5
Record name BAS 01076303
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60417130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.